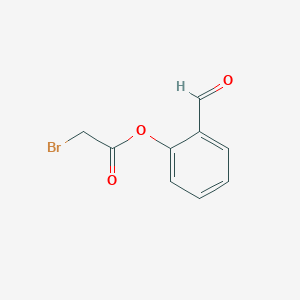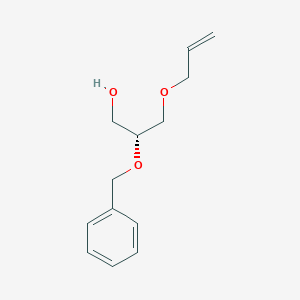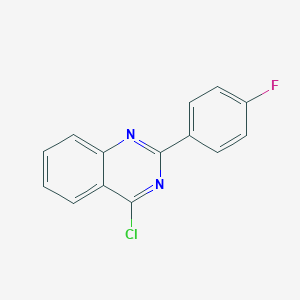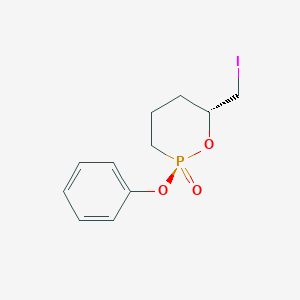
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane, also known as IMOP or Phosphonate 1, is a phosphonate-based compound that has attracted attention due to its unique chemical structure and potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the brain. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various signaling pathways in cells, including cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to exhibit various biochemical and physiological effects, including antiviral, antitumor, and anti-inflammatory activities. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has several advantages for lab experiments, including its easy synthesis, high yield, and potential applications in various scientific fields. However, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane also has some limitations, including its relatively low stability and potential toxicity. Therefore, it is important to handle 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane with caution and to follow appropriate safety procedures when working with this compound.
Zukünftige Richtungen
There are several future directions for the research on 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane. One direction is to further investigate the mechanism of action of 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane and its potential applications in various scientific fields. Another direction is to develop more stable and less toxic derivatives of 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane that can be used in various applications. Additionally, the development of new synthetic methods for 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane and its derivatives may lead to the discovery of new compounds with improved properties and applications.
Synthesemethoden
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane can be synthesized through a multi-step process that involves the reaction of phosphorus trichloride with phenol to form phenyl phosphonochloridate, followed by the reaction of the resulting compound with sodium iodide and sodium bicarbonate to produce 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane. The yield of the compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been used as a reagent for the synthesis of phosphonate-based compounds, which have been shown to exhibit various biological activities, such as antiviral, antitumor, and anti-inflammatory effects. In medicinal chemistry, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other disorders. In material science, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been used as a precursor for the synthesis of phosphonate-based polymers and nanomaterials, which have potential applications in catalysis, sensing, and drug delivery.
Eigenschaften
CAS-Nummer |
116988-87-5 |
|---|---|
Produktname |
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane |
Molekularformel |
C11H14IO3P |
Molekulargewicht |
352.1 g/mol |
IUPAC-Name |
(2R,6R)-6-(iodomethyl)-2-phenoxy-1,2λ5-oxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H14IO3P/c12-9-11-7-4-8-16(13,15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,16+/m1/s1 |
InChI-Schlüssel |
GZDWSSQWAPFIQZ-UHFFFAOYSA-N |
Isomerische SMILES |
C1C[C@@H](O[P@](=O)(C1)OC2=CC=CC=C2)CI |
SMILES |
C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI |
Kanonische SMILES |
C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI |
Synonyme |
6-(iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane IMOPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
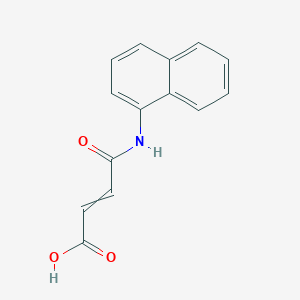
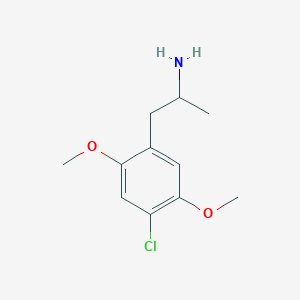
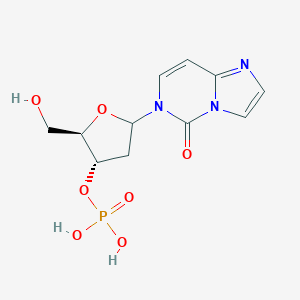
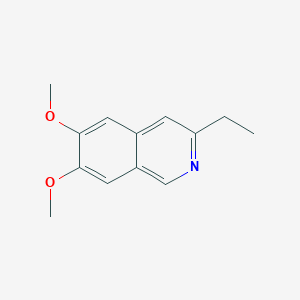
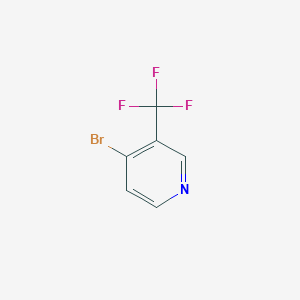
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)
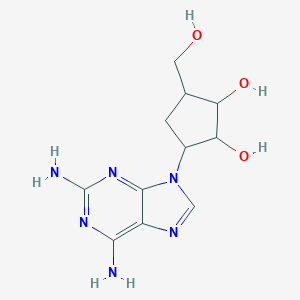
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
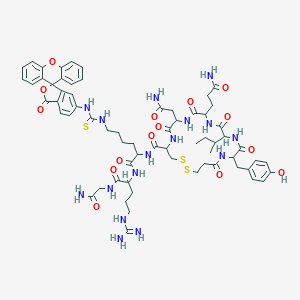
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
